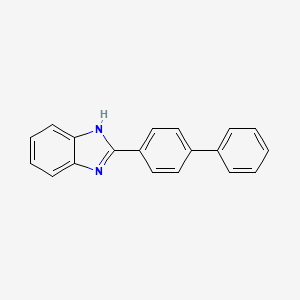

2-(4-phenylphenyl)-1H-benzimidazole

説明

MMV665891は、マラリア治療薬ベンチャー(MMV)ボックスに含まれる化合物であり、マラリアに対する潜在的な抗マラリア活性を有する化合物のコレクションです。 この化合物は、獣医学および人獣共通感染症において重要な血液寄生虫であるバベシア・ダイバーゲンスを含む、さまざまな寄生虫の増殖を阻害する有望な結果を示しています .

化学反応の分析

MMV665891は、他の多くの有機化合物と同様に、以下を含むさまざまな種類の化学反応を受ける可能性があります。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。

置換: この反応は、別の原子または原子団で1つの原子または原子団を置換することを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

付加: この反応は、二重結合または三重結合に原子または原子団を付加することを伴います。一般的な試薬には、水素とハロゲンが含まれます。

これらの反応によって生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

MMV665891は、主にその潜在的な抗マラリア活性について研究されてきました。 それは、バベシア・ダイバーゲンスのインビトロ増殖に対して有意な阻害効果を示しており、新しい抗マラリア薬の開発のための有望な候補となっています

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-phenylphenyl)-1H-benzimidazole derivatives. Research indicates that these compounds can induce cytotoxic effects on cancer cell lines such as K562S (sensitive) and K562R (resistant) cells. The mechanism involves the activation of caspase pathways and apoptosis induction, suggesting their role as promising candidates in cancer therapy .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562S | 15 | Caspase activation |

| Compound B | K562R | 20 | Apoptosis induction |

1.2 Antihistaminic Properties

Another significant application of this compound is its antihistaminic activity. Benzimidazole derivatives have been shown to exhibit selective H1 receptor antagonism without central nervous system side effects, making them suitable for treating allergic conditions such as rhinitis and asthma . This selectivity is crucial in minimizing adverse effects commonly associated with first-generation antihistamines.

Mechanistic Insights

The underlying mechanisms through which this compound exerts its effects include:

- Histone Deacetylase Inhibition : Some derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which play a critical role in cancer progression by regulating gene expression related to cell cycle and apoptosis .

- Tubulin Binding : Similar to other benzimidazole derivatives, this compound may interact with tubulin, disrupting microtubule dynamics, which is essential for cell division in cancer cells .

Formulation and Delivery

3.1 Dosage Forms

The compound can be formulated into various dosage forms including oral tablets, topical gels, and injectable solutions. The choice of formulation depends on the intended therapeutic use and patient compliance considerations .

3.2 Pharmacokinetics

Research into the pharmacokinetic properties of this compound is ongoing, focusing on absorption rates, bioavailability, and metabolic pathways to optimize its therapeutic efficacy.

Case Studies and Research Findings

Several case studies have documented the efficacy of benzimidazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with allergic rhinitis demonstrated significant improvement in symptoms with a benzimidazole-based antihistamine compared to placebo .

- Case Study 2 : In vitro studies using K562 cell lines showed that specific derivatives led to a marked decrease in cell viability, supporting their potential as anticancer agents .

作用機序

MMV665891の正確な作用機序は完全に解明されていません。それは、寄生虫の代謝プロセスを妨害し、その阻害と最終的な死滅につながると考えられています。関与する分子標的と経路は現在も調査中ですが、MMV665891は寄生虫の生存に不可欠な重要な酵素とタンパク質に影響を与えている可能性があります。

類似の化合物との比較

MMV665891は、MMVボックスに含まれる他の化合物、例えばMMV006913とMMV019124と比較できます。これらの化合物もバベシア・ダイバーゲンスに対して強力な阻害効果を示しています . これらの化合物は構造的に類似しており、同様の作用機序を示しています。MMV665891は、特定の寄生虫に対してより効果的または選択的になる可能性のある独特の特性を持つ可能性があります。

類似の化合物には以下が含まれます。

- MMV006913

- MMV019124

- アトバクオン

- ジミナゼンアセチュレート

- イミドカルジプロピオネート

これらの化合物は、それらの抗マラリアおよび抗寄生虫活性について研究されており、MMV665891との比較の基盤を提供します。

ご不明な点がございましたら、お気軽にお問い合わせください。

類似化合物との比較

MMV665891 can be compared with other compounds from the MMV Box, such as MMV006913 and MMV019124, which have also shown potent inhibitory effects against Babesia divergens . These compounds share structural similarities and exhibit similar mechanisms of action. MMV665891 may have unique properties that make it more effective or selective against certain parasites.

Similar compounds include:

- MMV006913

- MMV019124

- Atovaquone

- Diminazene aceturate

- Imidocarb dipropionate

These compounds have been studied for their antimalarial and antiparasitic activities and provide a basis for comparison with MMV665891.

If you have any more questions or need further details, feel free to ask!

準備方法

MMV665891の合成経路と反応条件は、公的に入手できません。このような化合物を合成する一般的なアプローチは、通常、主要な中間体の形成と最終的なカップリング反応を含む、多段階の有機合成を伴います。工業生産方法は、これらの合成経路を最適化して、収率と純度を高くし、大規模生産に対応する必要があるでしょう。

生物活性

2-(4-phenylphenyl)-1H-benzimidazole is a benzimidazole derivative characterized by its unique biphenyl substitution, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and neurological disorders. This article reviews the biological activity of this compound, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₄N₂, indicating it consists of a benzimidazole core with two phenyl rings attached. This structure is significant as it influences the compound's biological interactions and pharmacological properties.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. Studies have shown that this compound can inhibit tumor cell growth in various cancer types, particularly in liver cancer cells. For instance, one study highlighted its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation .

The mechanism through which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : The compound activates pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased apoptosis in cancer cells.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating .

- DNA Interaction : Some studies suggest that benzimidazole derivatives can bind to DNA, affecting its replication and transcription processes, which further inhibits cancer cell growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The compound's efficacy against pathogens suggests potential applications in treating infections .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate that the compound is metabolically stable, exhibiting low hepatotoxicity compared to other benzimidazole derivatives like alpidem. This stability suggests a favorable safety profile for clinical applications .

特性

IUPAC Name |

2-(4-phenylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-2-6-14(7-3-1)15-10-12-16(13-11-15)19-20-17-8-4-5-9-18(17)21-19/h1-13H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQHCMSUQDTMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180298 | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2562-77-8 | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-(1,1'-biphenyl)-4-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。